5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridylhydrazine with methyl isocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine ring.
Scientific Research Applications
5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-methyl-1-pyridin-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-6-11-8(9)12-13(6)7-4-2-3-5-10-7/h2-5H,1H3,(H2,9,12) |
InChI Key |
FJBPNMLHMKPCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=N2)N |
Origin of Product |
United States |
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